3-(4-Chlorophenoxy)-3-methylbutanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,7-10(13)14)15-9-5-3-8(12)4-6-9/h3-6H,7H2,1-2H3,(H,13,14) |
InChI Key |
ABFMZMFBKWHLNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC(=O)O)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 4 Chlorophenoxy 3 Methylbutanoic Acid
Established Synthetic Strategies for Chlorophenoxy Carboxylic Acids
The synthesis of chlorophenoxy carboxylic acids, including 3-(4-chlorophenoxy)-3-methylbutanoic acid, typically relies on well-established chemical reactions. These methods often involve the formation of an aryl ether linkage followed by the introduction or modification of a carboxylic acid group.
Nucleophilic Aromatic Substitution in Aryl Ether Formation
A cornerstone in the synthesis of aryl ethers is the Williamson ether synthesis, a type of nucleophilic aromatic substitution. ucalgary.ca This reaction is fundamental to creating the chlorophenoxy portion of the target molecule. The process generally involves the reaction of a phenoxide with an alkyl halide. ucalgary.ca In the context of this compound, this would typically involve the reaction of 4-chlorophenol (B41353) with a suitable butanoic acid precursor.
The reaction is often facilitated by a base, such as sodium carbonate, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion. ucalgary.ca The reaction proceeds via an SN2 mechanism, making primary alkyl halides the preferred substrates. ucalgary.ca
For the synthesis of related compounds, such as 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, a mixture of 4-chlorophenol and potassium hydroxide (B78521) is heated, followed by the addition of 3,4-dichloronitrobenzene (B32671) and copper powder as a catalyst. nih.gov While direct nucleophilic aromatic substitution on simple aryl halides can be challenging, the presence of electron-withdrawing groups, such as a nitro group, in the ortho or para positions can activate the ring towards substitution. scientificupdate.comlibretexts.orglibretexts.org This activation stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. scientificupdate.comlibretexts.orglibretexts.org
Recent advancements have shown that nucleophilic aromatic substitution reactions between thiols and electron-poor aryl halides can occur under milder conditions, such as at room temperature to 60°C, with the use of potassium carbonate in dimethylacetamide (DMAc). rsc.org
Esterification and Hydrolytic Routes to Carboxylic Acids
The introduction of the carboxylic acid functional group is another critical step in the synthesis. A common strategy involves the synthesis of an ester derivative, which is then hydrolyzed to yield the final carboxylic acid. britannica.com The Fischer esterification is a widely used method for this purpose, where a carboxylic acid and an alcohol react in the presence of an acid catalyst, such as sulfuric acid. britannica.commasterorganicchemistry.com This reaction is reversible, and the reverse reaction, known as acidic ester hydrolysis, can be promoted by using an excess of water. masterorganicchemistry.comyoutube.com
Alternatively, esters can be hydrolyzed under basic conditions in a process called saponification. britannica.com This method is often preferred as it is irreversible. britannica.com The initial product of saponification is a carboxylate salt, which is then protonated in a separate step using a strong acid to yield the free carboxylic acid. britannica.com
Another route to carboxylic acids is through the hydrolysis of nitriles. This can be achieved by heating the nitrile with either an acid or a base. britannica.com Furthermore, the oxidation of primary alcohols or aldehydes using strong oxidizing agents like potassium permanganate (B83412) or chromic acid is a well-established method for synthesizing carboxylic acids. britannica.comgoogle.com
Stereoselective Synthesis and Chiral Resolution Techniques for Butanoic Acid Derivatives
The this compound molecule contains a chiral center at the third carbon of the butanoic acid chain. This means that it can exist as two non-superimposable mirror images, or enantiomers. The synthesis of a single enantiomer often requires specialized techniques.
Chiral resolution is a more common approach to separate a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers. wikipedia.org A widely used method is the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as brucine, strychnine, or quinine. libretexts.orglibretexts.org The resulting salts are diastereomers, which have different physical properties, such as solubility, and can be separated by crystallization. wikipedia.orglibretexts.org After separation, the addition of a strong acid regenerates the enantiomerically pure carboxylic acid. libretexts.org
Other chiral resolution techniques include:
Preferential crystallization: This involves seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer to induce its crystallization.
Chiral column chromatography: This technique uses a stationary phase that is itself chiral. The enantiomers of the racemic mixture interact differently with the chiral stationary phase, leading to their separation. researchgate.net
Exploration of Novel Synthetic Pathways and Analog Design
The development of new synthetic methods and the design of analogs are crucial for advancing chemical research.
Novel Synthetic Pathways: Research into novel synthetic pathways for butanoic acid derivatives has explored various approaches. For example, one proposed route for the synthesis of 3-methylbutanoic acid involves the oxidation of 3-methylbutanal (B7770604) or the oxidative decarboxylation of alpha-keto isocaproate. researchgate.net Another pathway suggests the conversion of alpha-keto isocaproate to 3-methylbutanoic acid via an alpha-hydroxy-isocaproate intermediate. researchgate.net
Analog Design: Analog design involves the systematic modification of a molecule's structure to explore its chemical properties and potential applications. For instance, in the development of thromboxane (B8750289) receptor antagonists, analogs of 3-(2-[[(4-chlorophenyl)sulfonyl]-amino]ethyl)benzenepropanoic acid were synthesized by adding an arylmethyl group at the 5-position. nih.gov Similarly, a series of 3',4',5'-trimethoxychalcone analogs were synthesized to investigate their biological activities. nih.gov The synthesis of such analogs often employs similar chemical reactions to the parent compound, such as reacting a salicyl acid derivative with an intermediate formed from an aniline (B41778) derivative. drugdesign.org These approaches highlight the importance of synthetic chemistry in creating diverse molecular structures for further investigation. nih.govmdpi.com
Molecular Interactions and Mechanistic Insights into Chlorophenoxy Butanoic Acid Derivatives
Structure-Activity Relationship (SAR) Studies of 3-(4-Chlorophenoxy)-3-methylbutanoic acid Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound and its related compounds, these studies have been instrumental in identifying key structural features that govern their interactions with biological targets.
The molecular architecture of chlorophenoxy butanoic acid derivatives is critical for their biological function. Research has demonstrated that specific structural components are essential for molecular recognition and subsequent biological response. For instance, the presence and position of the chlorine atom on the phenoxy group can significantly modulate the activity of the compound. The introduction of a chlorine atom can enhance the lipophilicity of the molecule, which is a crucial factor for its interaction with biological macromolecules. eurochlor.org
Key structural features that are often pivotal for the activity of this class of compounds include:
The Carboxylic Acid Group: The anionic charge of the carboxylic acid moiety is frequently important for the mechanism of action, potentially competing with other endogenous anions for binding sites on target proteins. nih.gov
The Phenoxy Ring: The aromatic ring and its substituents play a crucial role in the molecule's interaction with receptor pockets.
The Alkyl Chain: The length and branching of the butanoic acid chain can influence the compound's conformation and binding affinity.
Studies on related compounds, such as 2-(p-chlorophenoxy)propionic acid, have highlighted the importance of the stereochemistry of the molecule. Different enantiomers can produce opposing effects, suggesting the existence of distinct binding sites or receptors that can differentiate between stereoisomers. nih.gov
Modifying the substituents on the core structure of this compound has profound effects on its biological activity. The empirical process of introducing or altering substituents, such as chlorine, is a common strategy to enhance the desired biological effects of a lead compound. eurochlor.org
In broader studies of related chemical classes, such as coumarin (B35378) derivatives, the introduction of different substituents has been shown to significantly alter their anti-inflammatory activity. For example, in a series of 3-substituted scoparone (B1681568) analogues, various modifications led to compounds with improved in vitro and in vivo results compared to the parent molecule. nih.gov Similarly, for 4-hydroxycoumarin (B602359) derivatives, the presence of a chlorine atom at the para-position of an aromatic ring resulted in potent anticoagulant activities compared to other halogen or nitro substituents. mdpi.com
These findings underscore a general principle in medicinal chemistry: even subtle changes to a molecule's structure can lead to substantial differences in its biological interaction profile. The strategic modification of substituents is a key approach to optimizing the therapeutic potential of a compound. nih.gov
Interactive Table: Impact of Substituent Modifications on Biological Activity
| Parent Compound | Modification | Observed Effect on Activity | Reference Compound Class |
|---|---|---|---|
| Scoparone | 3-Substitution | Improved anti-inflammatory activity | Coumarins nih.gov |
| 4-Hydroxycoumarin | p-Chloro substituent on aromatic ring | Potent anticoagulant activity | Coumarins mdpi.com |
| 3,4,5-trimethoxycinnamic acid (TMCA) | Ester and amide derivatives | Broad range of medicinal properties | Cinnamic Acid Derivatives nih.gov |
Computational Approaches in Molecular Interaction Analysis
Computational methods have become indispensable tools for investigating the molecular interactions of small molecules like this compound. These approaches provide detailed insights into the binding modes and dynamics of ligand-target systems, complementing experimental data.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For chlorophenoxy butanoic acid derivatives, docking studies can help to identify potential binding sites on target proteins and elucidate the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, in a study of 3′,4′-methylenedioxychalcone derivatives, molecular docking revealed a significant number of interactions with the active sites of the succinate (B1194679) dehydrogenase enzyme, suggesting a favorable binding energy. mdpi.com
Following docking, molecular dynamics (MD) simulations can be employed to study the time-dependent behavior of the ligand-target complex. MD simulations provide a more dynamic picture of the interaction, revealing conformational changes in both the ligand and the target protein upon binding. This can help to assess the stability of the predicted binding pose and provide insights into the mechanism of action. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By analyzing a series of analogues with known activities, QSAR models can be developed to predict the activity of new, untested compounds.
For classes of compounds similar to chlorophenoxy butanoic acid derivatives, QSAR analysis has been successfully applied. For instance, a QSAR study of 1,2,4-triazole (B32235) derivatives identified key structural features beneficial for their activity. researchgate.net These models are valuable in the drug discovery process as they can help to prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources.
Receptor Binding and Cellular Mechanisms of Action
Understanding the specific receptors and cellular pathways that this compound and its analogues interact with is crucial for elucidating their mechanism of action.
Research on related compounds, such as 2-(p-chlorophenoxy)propionic acid (CPP), has provided valuable insights into potential mechanisms. Studies have shown that CPP can modulate the activity of the CLC-1 chloride channel in skeletal muscle in a stereoselective manner. nih.gov The S(-) enantiomer of CPP has been found to block the CLC-1 current by binding to the pore of the channel, preferentially when the channel is in a closed state. nih.gov This suggests a direct interaction with the ion channel protein.
Furthermore, the anionic nature of the carboxylic acid group in these compounds is thought to be important for their action, possibly by competing with chloride ions for binding within the channel pore. nih.gov The identification of specific binding sites and the elucidation of the downstream cellular consequences of this binding are active areas of research. For instance, studies on other structurally related compounds have implicated targets such as the tyrosine-protein kinase Met (c-MET) in their biological effects. nih.gov
Interactive Table: Research Findings on Receptor Binding and Cellular Mechanisms
| Compound/Analogue Class | Target/Mechanism | Key Findings |
|---|---|---|
| 2-(p-chlorophenoxy)propionic acid (CPP) | CLC-1 chloride channel | Stereoselective modulation of channel activity; S(-) enantiomer blocks the channel pore. nih.gov |
| Tyrosol ester of TMCA | c-MET (tyrosine-protein kinase Met) | Moderate antitumor activity with c-MET inhibition as a possible mechanism. nih.gov |
| 3′,4′-methylenedioxychalcone derivatives | Succinate dehydrogenase (SDH) | Strong antifungal activity with favorable interaction at the SDH active site. mdpi.com |
Advanced Analytical Approaches for the Characterization and Detection of 3 4 Chlorophenoxy 3 Methylbutanoic Acid
Advanced Spectroscopic Methods for Structural Elucidation
The definitive confirmation of the chemical structure of 3-(4-chlorophenoxy)-3-methylbutanoic acid relies on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of molecular structure elucidation. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is often considered the most conclusive method for structural determination. semanticscholar.org It provides detailed information about the carbon-hydrogen framework of the molecule. Techniques like ¹H NMR, ¹³C NMR, and two-dimensional experiments such as COSY and HSQC can map the connectivity of atoms, confirming the presence and arrangement of the chlorophenoxy group, the methyl groups, and the butanoic acid chain.
Mass Spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of the compound. The exact mass can be determined with high-resolution mass spectrometry (HRMS), which helps to confirm the elemental composition. researchgate.net The fragmentation pattern, generated typically by electron ionization (EI) or electrospray ionization (ESI), offers clues about the molecule's substructures. massbank.eumdpi.com For instance, the fragmentation of related chlorophenoxy acids often shows characteristic losses corresponding to the side chain or cleavage of the ether bond, which helps in identifying the compound within a class. nih.govnist.gov Tandem mass spectrometry (MS/MS) can further isolate and fragment specific ions to provide even more detailed structural information, which is particularly useful for differentiating between isomers. semanticscholar.org
Chromatographic Techniques for Separation and Quantification
Chromatography is the fundamental technique for separating this compound from other components in a sample, which is a prerequisite for accurate quantification. Gas chromatography (GC) and liquid chromatography (LC), especially when coupled with mass spectrometry, are the most powerful and widely used approaches. nih.gov
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. semanticscholar.org However, due to the low volatility and polar nature of its carboxylic acid group, this compound requires a chemical modification step known as derivatization before GC analysis. researchgate.net
Derivatization: The most common strategy is the conversion of the carboxylic acid into a less polar and more volatile ester, such as a methyl or pentafluorobenzyl ester. researchgate.net Alkylation is a key derivatization approach, and various reagents can be used, including trialkyloxonium tetrafluoroborates or BF₃-methanol. nih.govmdpi.com This step is critical for achieving good chromatographic peak shape and preventing the analyte from adsorbing onto the GC column. researchgate.net In some methods, this derivatization can be performed on-line in the GC injection port, which simplifies sample preparation. nih.gov
GC-MS Analysis: Following derivatization, the sample is injected into the GC system. The separation is typically performed on a capillary column, such as an HP-5MS. nih.gov The mass spectrometer detects the separated compounds, providing both quantification and structural confirmation based on their mass-to-charge ratio and fragmentation patterns. nih.gov Soft ionization techniques can be employed to increase the abundance of the molecular ion, which aids in compound identification. researchgate.net
Table 1: Typical GC-MS Parameters for Chlorophenoxy Acid Analysis
| Parameter | Value/Type | Source(s) |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |
| Derivatization | Required (e.g., methylation, alkylation) | nih.govresearchgate.netnih.gov |
| Column | HP-5MS capillary column (e.g., 30 m x 0.25 mm id, 0.25 µm film) | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Injector Mode | Splitless | nih.gov |
| Oven Program | Temperature gradient (e.g., 40°C to 300°C) | nih.gov |
| Detector | Quadrupole Time-of-Flight (QTOF) or Ion Trap MS | nih.govnih.gov |
| Ionization | Electron Ionization (EI) or Soft Ionization (e.g., MPPI) | researchgate.netnih.gov |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for analyzing many acidic herbicides, including chlorophenoxy acids. lcms.cz Its major advantage is that it often eliminates the need for the derivatization step required for GC-MS, simplifying the workflow. lcms.cz
Sample Preparation: For complex samples, a sample preparation step is often necessary to extract the analyte and remove interferences. A widely adopted procedure is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govunitedchem.com For acidic compounds like this compound, a modified QuEChERS procedure is used, often involving extraction with acidified acetonitrile (B52724) followed by a salting-out step. nih.govunitedchem.com
Table 2: Typical LC-MS/MS Parameters for Acidic Herbicide Analysis
| Parameter | Value/Type | Source(s) |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govdiva-portal.org |
| Sample Prep | Modified QuEChERS or Direct Injection | lcms.cznih.govunitedchem.com |
| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) | lcms.cz |
| Column | Reversed-phase C18 (e.g., ACQUITY UPLC HSS T3) | unitedchem.commdpi.com |
| Mobile Phase | Water/Acetonitrile gradient with Formic Acid | lcms.czmdpi.com |
| Detector | Tandem Quadrupole Mass Spectrometer (QqQ) | eurl-pesticides.eu |
| Ionization | Electrospray Ionization (ESI), often in negative mode | mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | diva-portal.org |
Enantiomeric Separation and Chiral Purity Assessment
The this compound molecule contains a chiral center at the third carbon atom, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers can have different biological activities, methods for their separation and the assessment of enantiomeric purity are crucial.
Chiral column chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is the primary technique for this purpose. nih.govphenomenex.com This method utilizes a Chiral Stationary Phase (CSP) that can interact differently with each enantiomer. wikipedia.org The separation is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. wikipedia.org
Several types of CSPs are effective for separating chlorophenoxy acids:
Polysaccharide-based CSPs: These are among the most widely used and versatile CSPs, based on derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. wikipedia.org
Macrocyclic Glycopeptide CSPs: Stationary phases based on antibiotics like teicoplanin or vancomycin (B549263) have shown excellent enantiorecognition capabilities for chlorophenoxy acid herbicides. nih.govnih.gov The separation mechanism involves multiple interactions, including hydrogen bonding, π-π interactions, and inclusion complexation. wikipedia.orgresearchgate.net
Cyclodextrin-based CSPs: These phases use cyclodextrins as chiral selectors, where the separation is based on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin (B1172386) molecule. wikipedia.orgnih.gov
The choice of mobile phase is also critical for achieving baseline separation of the enantiomers. nih.gov By validating these chiral methods, it is possible to accurately determine the ratio of the enantiomers and assess the chiral purity of a sample. nih.gov
Table 3: Approaches for Chiral Separation of Chlorophenoxy Acids
| Parameter | Value/Type | Source(s) |
| Technique | Chiral High-Performance Liquid Chromatography (HPLC) | nih.govphenomenex.com |
| Stationary Phase | Chiral Stationary Phase (CSP) | wikipedia.org |
| CSP Examples | Polysaccharide-based (Cellulose/Amylose), Glycopeptide (Teicoplanin, Vancomycin), Cyclodextrin | nih.govwikipedia.orgnih.govresearchgate.net |
| Separation Principle | Formation of transient diastereomeric complexes | wikipedia.org |
| Detection | UV or Mass Spectrometry | nih.gov |
Emerging Analytical Methodologies in Chlorophenoxy Acid Research
The field of analytical chemistry is continuously evolving, with new technologies offering improved speed, sensitivity, and specificity for the analysis of compounds like this compound.
A prominent trend is the coupling of ultra-fast separation techniques like UPLC with highly sensitive and high-resolution mass spectrometers. lcms.cz The use of UPLC allows for rapid analysis times without compromising separation efficiency. lcms.cz
High-Resolution Mass Spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, is another significant advancement. researchgate.netlcms.cz Unlike tandem quadrupole instruments that target specific ions (MRM), HRMS instruments acquire full-scan data with very high mass accuracy. lcms.cz This allows for the confident identification of known compounds based on their exact mass and provides the capability to screen for unknown or unexpected transformation products without prior knowledge of their structure. The high resolving power of instruments like the Orbitrap helps to distinguish the analyte from complex matrix interferences, leading to more reliable results. lcms.cz
Furthermore, advances in soft ionization sources for GC-MS can reduce fragmentation and enhance the molecular ion, simplifying spectral interpretation and increasing confidence in compound identification. researchgate.net These emerging methodologies provide more powerful tools for comprehensive research into the presence and behavior of chlorophenoxy acids.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-(4-Chlorophenoxy)-3-methylbutanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or esterification followed by hydrolysis. Key variables include:
- Catalysts : Lewis acids (e.g., AlCl₃) for aryl coupling .
- Temperature : Controlled heating (80–120°C) to avoid side reactions like decarboxylation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity .
- Yield Optimization : Reaction monitoring via TLC or HPLC to adjust stoichiometry and reaction time .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
- Methodological Answer : Use in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Antioxidant Potential : DPPH radical scavenging assay; compare IC₅₀ values to ascorbic acid .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety thresholds .
Advanced Research Questions
Q. What structural analogs of this compound show enhanced bioactivity, and how do substituents influence potency?
- Methodological Answer : Compare analogs via SAR studies:
- Design Strategy : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic interactions with biological targets .
Q. How can HPLC and mass spectrometry be employed to characterize this compound and its metabolites?
- Methodological Answer :
- HPLC Conditions :
- Column: C18 reverse-phase (e.g., Newcrom R1).
- Mobile Phase: Acetonitrile/water (70:30) with 0.1% H₃PO₄; detection at 254 nm .
- MS Analysis : ESI-MS in negative ion mode; monitor [M-H]⁻ peak at m/z 228.6 for parent compound and fragments (e.g., m/z 183 for decarboxylated product) .
Q. How can contradictions in reported bioactivity data (e.g., mechanism of action) be resolved?
- Methodological Answer :
- Target Validation : Use CRISPR knock-out models to confirm enzyme interactions (e.g., COX-2 inhibition in inflammation) .
- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for proposed targets (e.g., KD values <10 µM indicate high potency) .
- In Vivo Models : Murine LPS-induced inflammation assays to correlate in vitro findings with physiological effects .
Q. What strategies are effective for studying the stereochemical impact of this compound on biological systems?
- Methodological Answer :
- Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers .
- Enantiomer-Specific Activity : Test isolated (R)- and (S)-forms in enzyme inhibition assays (e.g., IC₅₀ differences >50% suggest stereospecificity) .
- Molecular Docking : Compare binding poses of enantiomers in COX-2 or GABAA receptor models using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
